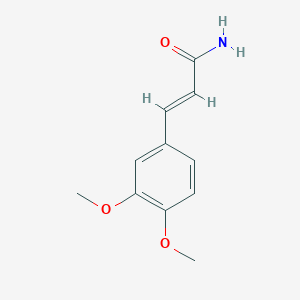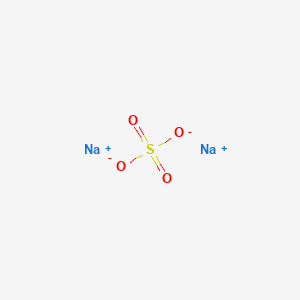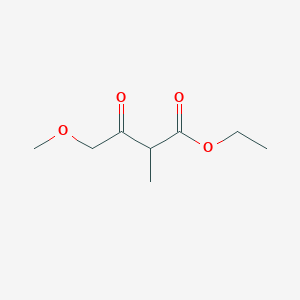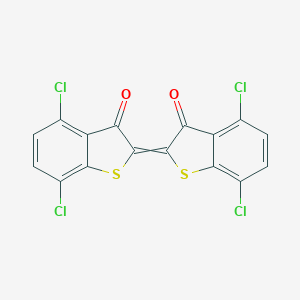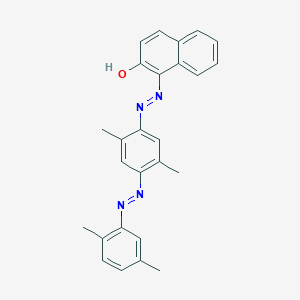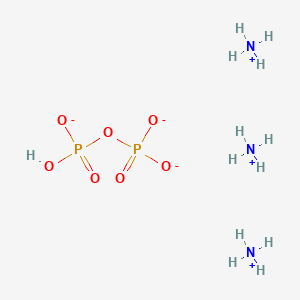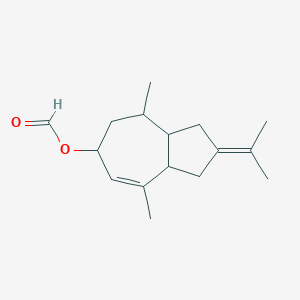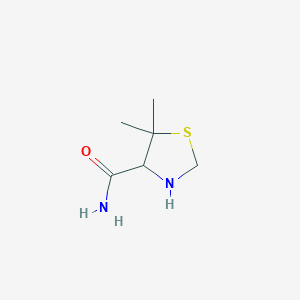
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide, also known as DMTIC, is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in various fields. DMTIC is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has been synthesized using several methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes. 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. By inhibiting these enzymes, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide may increase the levels of acetylcholine in the brain, which could have potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide inhibits the growth of cancer cells, including breast cancer cells and lung cancer cells. 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which could have potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders. In addition, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been shown to stimulate the growth of certain plants, which could have potential applications in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. In addition, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one of the limitations of using 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell lines at high concentrations.
Direcciones Futuras
There are several future directions for the study of 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide. One potential direction is the investigation of its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Another potential direction is the investigation of its potential use as a plant growth regulator, as it has been shown to stimulate the growth of certain plants. In addition, further studies are needed to fully understand the mechanism of action of 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide and its potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In agriculture, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been investigated for its potential use as a plant growth regulator, as it has been shown to stimulate the growth of certain plants.
Propiedades
Número CAS |
13195-32-9 |
|---|---|
Nombre del producto |
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide |
Fórmula molecular |
C6H12N2OS |
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2OS/c1-6(2)4(5(7)9)8-3-10-6/h4,8H,3H2,1-2H3,(H2,7,9) |
Clave InChI |
DXYJRSGGMXMKOO-UHFFFAOYSA-N |
SMILES |
CC1(C(NCS1)C(=O)N)C |
SMILES canónico |
CC1(C(NCS1)C(=O)N)C |
Sinónimos |
4-Thiazolidinecarboxamide,5,5-dimethyl-(7CI,8CI,9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




